molecular formula C16H20N4O4S B2780609 1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-06-9

1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2780609
CAS No.: 899747-06-9
M. Wt: 364.42
InChI Key: ZFWQFOGIRYZYST-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling, growth, and proliferation.

Mode of Action

Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This can lead to changes in cell signaling pathways, ultimately affecting cell growth and proliferation.

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For instance, if the compound targets tyrosine kinases, it could affect pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the targets mentioned above can lead to disruption of cell signaling pathways, resulting in cell cycle arrest and apoptosis . This can lead to a decrease in tumor growth in the case of cancer cells.

Properties

IUPAC Name

1,3,6-trimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-10-8-17-14-12(15(22)19(3)16(23)18(14)2)13(10)25-9-11(21)20-4-6-24-7-5-20/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWQFOGIRYZYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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